molecular formula C34H59NO14 B191276 2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3-carboxy-5-hydroxy-5-oxopentanoyl)oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid CAS No. 136379-59-4

2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3-carboxy-5-hydroxy-5-oxopentanoyl)oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

货号: B191276
CAS 编号: 136379-59-4
分子量: 705.8 g/mol
InChI 键: CPCRJSQNWHCGOP-KUHXKYQKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid” is a structurally complex molecule characterized by a long aliphatic chain (icosa-), substituted with amino, hydroxy, methyl, and dicarboxybutanoyloxy groups. Its structure suggests it belongs to the fumonisin family, a class of mycotoxins produced by Fusarium species, which are known for their inhibitory effects on ceramide synthase and associated toxicities in plants and mammals . Unlike typical fumonisins, this compound features a 19-amino group and specific hydroxylation patterns at positions 11 and 18, which may influence its biological activity and metabolic stability .

属性

CAS 编号

136379-59-4

分子式

C34H59NO14

分子量

705.8 g/mol

IUPAC 名称

2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23?,24?,25+,26+,27-,32+/m0/s1

InChI 键

CPCRJSQNWHCGOP-KUHXKYQKSA-N

手性 SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@H]([C@H](C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

规范 SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Pictograms

Acute Toxic; Irritant; Health Hazard

同义词

fumonisin B3
fumonisin-B3

产品来源

United States

生物活性

The compound 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid , also known as a derivative of fumonisin B3, has garnered attention due to its complex structure and potential biological activities. Fumonisins are a group of mycotoxins produced by the Fusarium fungi, which are known to contaminate various crops, particularly maize. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on human health, and relevant case studies.

The molecular formula for this compound is C34H59N1O13C_{34}H_{59}N_{1}O_{13} with a molecular weight of approximately 721.8 g/mol. Its structure features multiple hydroxyl groups and carboxylic acid functionalities that may contribute to its biological interactions.

Fumonisins, including the studied compound, primarily inhibit sphingolipid metabolism by blocking the enzyme ceramide synthase. This inhibition leads to an accumulation of sphinganine and sphingosine, which can disrupt cellular signaling pathways and promote apoptosis in various cell types. The biological activity of fumonisins has been linked to several health issues:

  • Carcinogenicity : Epidemiological studies have associated fumonisin exposure with an increased risk of esophageal cancer and neural tube defects in humans .
  • Neurotoxicity : Fumonisins can induce neurotoxic effects by disrupting sphingolipid metabolism in neural tissues .
  • Immunotoxicity : These compounds may impair immune responses, making individuals more susceptible to infections .

Case Studies

Several studies have investigated the biological effects of fumonisins on different organisms:

  • Maize Resistance Studies : Research has shown that certain maize lines exhibit resistance to Fusarium infection through metabolic changes. The application of high-resolution mass spectrometry (HRMS) revealed alterations in metabolites related to disease resistance pathways .
  • Human Health Impact Studies : A significant body of epidemiological research has linked dietary exposure to fumonisins with adverse health outcomes. For instance, studies conducted in regions with high maize consumption have reported correlations between fumonisin levels and incidences of specific cancers .

Data Table: Summary of Biological Effects

Biological EffectMechanismEvidence Source
CarcinogenicityInhibition of sphingolipid metabolismEpidemiological studies
NeurotoxicityDisruption of neuronal signalingAnimal studies
ImmunotoxicityImpaired immune functionClinical observations

相似化合物的比较

Table 1: Structural and Functional Attributes of Related Compounds

Compound Name Molecular Formula Key Functional Groups Chain Length Notable Substituents Biological Activity Source
Target Compound C₃₄H₅₈N₂O₁₆ Amino, hydroxy, dicarboxybutanoyloxy Icosan (C20) 19-amino, 5,9-dimethyl, 11,18-dihydroxy Hypothesized mycotoxin; potential antibacterial/antifungal activity (inferred) Synthetic/Fungal
Fumonisin B1 C₃₄H₅₉NO₁₅ Acetamido, hydroxy, tricarballylic acid Octadecan (C18) 2-amino, 10,16,18-trihydroxy Inhibits ceramide synthase; hepatotoxic, carcinogenic Fusarium verticillioides
Fumonisin B2 C₃₄H₅₉NO₁₄ Similar to B1 with reduced hydroxylation Octadecan (C18) 2-amino, 10,16-dihydroxy Reduced toxicity compared to B1; disrupts sphingolipid metabolism Fusarium spp.
2-[2-[19-Acetamido-...]butanedioic acid C₃₆H₆₀N₂O₁₇ Acetamido, hydroxy, dicarboxybutanoyloxy Nonadecan (C19) 19-acetamido, 16,17,18-trihydroxy Unknown; acetamido group may reduce bioavailability Synthetic derivatives

Research Findings and Hypotheses

  • Toxicity Mechanisms: Fumonisins like B1 and B2 disrupt sphingolipid metabolism by inhibiting ceramide synthase, leading to accumulation of sphinganine. The target compound’s amino group may bind similarly to ceramide synthase, though its elongated chain might alter binding affinity .
  • Antimicrobial Potential: Structural similarities to fungal secondary metabolites () suggest possible antibacterial or antifungal activity. However, empirical data are lacking, necessitating in vitro assays to validate these hypotheses .
  • Synthetic Accessibility : Derivatives with acetamido groups () are synthetically tractable but may require tailored purification strategies due to their complexity .

准备方法

Enzymatic Synthesis in Fusarium Species

Fumonisin B3 is synthesized via a polyketide synthase (PKS)-mediated pathway in toxigenic Fusarium strains, notably Fusarium verticillioides and Fusarium fujikuroi. The biosynthesis initiates with the condensation of malonyl-CoA and acetyl-CoA units, forming a linear polyketide chain that undergoes sequential oxidation, hydroxylation, and esterification reactions. Key enzymatic steps include:

  • PKS Catalysis : The FUM1 gene-encoded PKS assembles the 20-carbon aliphatic backbone, which is subsequently modified by oxygenases (FUM6, FUM8) to introduce hydroxyl groups at C-11 and C-18.

  • Amino Group Incorporation : A transaminase (FUM17) catalyzes the addition of the C-19 amino group, a critical distinction from non-amino-containing fumonisins like Fumonisin A2.

  • Esterification : The C-6 position is esterified with 3,4-dicarboxybutanoyl-CoA, a reaction mediated by acyltransferase FUM12.

Precursor Feeding and Yield Enhancement

Studies indicate that supplementing fermentation media with sucrose (40 g/L) and ammonium nitrate (2 g/L) increases titers by 30–40% by enhancing acetyl-CoA availability. Conversely, lipid-rich substrates suppress PKS activity, reducing yields by 15–20%.

Fermentation Optimization

Culture Media Composition

Optimal media for Fumonisin B3 production include:

ComponentConcentrationRole
Corn grits50 g/LCarbon source, induces PKS
Yeast extract10 g/LNitrogen source, amino acids
MgSO4·7H2O0.5 g/LCofactor for oxygenases
KH2PO41.5 g/LBuffering agent

Environmental Parameters

  • Temperature : 25°C (±1°C) maximizes PKS activity while minimizing sporulation.

  • pH : Maintained at 5.5–6.0 using automated titration to stabilize enzyme function.

  • Aeration : 0.5 vvm (volume per volume per minute) ensures oxygen availability for hydroxylation reactions.

Extraction and Purification

Solvent Extraction

Crude fumonisins are extracted using methanol:water (3:1, v/v) at 50°C for 2 hours, achieving 85–90% recovery. Acidification to pH 3.0 with HCl precipitates proteins, reducing co-extractive lipids by 40%.

Chromatographic Purification

A three-step purification protocol is employed:

  • Ion-Exchange Chromatography : DEAE-cellulose resin (pH 6.8) isolates fumonisins from neutral contaminants.

  • Reverse-Phase HPLC :

    • Column: C18 (250 × 4.6 mm, 5 μm)

    • Mobile phase: Acetonitrile:0.1% formic acid (55:45)

    • Flow rate: 1.0 mL/min

    • Retention time: 14.2 min

  • Gel Filtration : Sephadex LH-20 removes residual salts, yielding >98% purity.

Analytical Characterization

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ at m/z 748.3271 (calc. 748.3268).

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, D2O): δ 4.21 (t, J=6.5 Hz, H-7), 3.89 (m, H-11, H-18).

    • ¹³C NMR : 178.9 ppm (C=O of butanedioic acid).

Purity Assessment

Capillary electrophoresis (CE) at pH 9.2 (20 mM borate buffer) confirms absence of Fumonisin A2 or B1 contaminants .

常见问题

Basic: What are the recommended synthetic pathways for this compound, and what challenges arise in its multi-step synthesis?

Methodological Answer:
The synthesis of this polyfunctionalized compound requires sequential protection/deprotection of reactive groups (e.g., amino, hydroxyl, carboxyl). A plausible route involves:

Core structure assembly : Start with a methyl-branched icosane backbone, introducing hydroxyl groups at positions 11 and 18 via enzymatic hydroxylation or Sharpless asymmetric dihydroxylation .

Esterification : Use 3,4-dicarboxybutanoyl chloride to esterify the hydroxyl group at position 6, ensuring anhydrous conditions to avoid hydrolysis .

Oxoethyl linker attachment : Couple the butanedioic acid moiety via a two-step process: (i) activation of the carboxylic acid using EDCl/HOBt, (ii) reaction with an aminoethyl intermediate .
Challenges : Competing side reactions (e.g., intramolecular cyclization) and purification difficulties due to polar byproducts. Reverse-phase HPLC with a C18 column and trifluoroacetic acid modifier is recommended for isolation .

Basic: How should researchers characterize the stereochemistry and functional group integrity of this compound?

Methodological Answer:

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol gradient to resolve enantiomers. Compare retention times with synthetic standards .
  • Functional group verification :
    • Carboxyl groups : Titration with NaOH (pH-metric method) or FTIR (C=O stretch at 1700–1720 cm⁻¹) .
    • Amino group : NMR (¹H: δ 1.5–2.5 ppm for NH₂; ¹³C: δ 35–45 ppm for C-N) and ninhydrin assay .
    • Hydroxyl groups : Acetylation with acetic anhydride, monitored by TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer:
Apply statistical Design of Experiments (DoE) to identify critical variables:

  • Factors : Temperature, solvent polarity, catalyst loading, reaction time.
  • Response variables : Yield, purity (HPLC area %).
    Use a Box-Behnken design (3 factors, 15 runs) to minimize experiments while modeling interactions . For example, high solvent polarity (e.g., DMF) may suppress ester hydrolysis but promote amidation side reactions. Response surface analysis can pinpoint optimal conditions .

Advanced: How should researchers resolve contradictions in reported stability data (e.g., pH-dependent degradation vs. thermal stability)?

Methodological Answer:

  • Controlled stability studies : Conduct parallel experiments under varying pH (2–12), temperature (4–60°C), and humidity (0–90% RH). Monitor degradation via LC-MS to identify products (e.g., decarboxylation or ester cleavage) .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to cluster stability profiles. For instance, discrepancies may arise from impurities accelerating degradation in specific batches .

Advanced: What computational strategies are effective for predicting reactivity and intermolecular interactions of this compound?

Methodological Answer:

  • Reaction path search : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states, particularly for ester hydrolysis or intramolecular cyclization .
  • Molecular dynamics (MD) simulations : Study solvation effects in aqueous vs. organic solvents. High polarity solvents (e.g., water) may stabilize carboxylate anions but destabilize the ester linkage .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant apron, and full-face shield for splash protection .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can researchers investigate its potential as a enzyme inhibitor or biochemical probe?

Methodological Answer:

  • Target validation : Screen against kinase or hydrolase libraries using fluorescence polarization assays.
  • Binding kinetics : Perform surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., KD values).
  • Cellular assays : Use confocal microscopy with fluorescently tagged derivatives to track subcellular localization .

Advanced: What analytical techniques are suitable for studying its degradation pathways under accelerated storage conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (ICH Q1A), and oxidative stress (H₂O₂).
  • Degradant identification : LC-HRMS/MS with collision-induced dissociation (CID) to fragment ions. Compare with databases (e.g., mzCloud) .

Basic: How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent screening : Test DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80).
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest complexation. Monitor aggregation via dynamic light scattering (DLS) .

Advanced: What strategies are effective for elucidating its role in catalytic systems or supramolecular assemblies?

Methodological Answer:

  • Catalytic activity : Immobilize on mesoporous silica (SBA-15) and test in model reactions (e.g., ester hydrolysis).
  • Supramolecular studies : Use NMR titration (e.g., ¹H DOSY) to detect self-assembly or host-guest interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。